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Get Quote

This technical support center provides researchers, scientists, and professionals in solar cell

development with a comprehensive guide to troubleshooting and overcoming common issues

related to surface defects in Antimony Sulfide (Sb₂S₃) solar cells.

Troubleshooting Guide
This guide is designed to help you diagnose and resolve common performance issues in your

Sb₂S₃ solar cells that may be related to surface defects.
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Issue/Question Potential Cause(s) Recommended Action(s)

Why is my open-circuit voltage

(Voc) lower than expected?

Sulfur Vacancies (VS): These

are common defects in Sb₂S₃

and act as recombination

centers, limiting the Voc.[1][2]

Interface Recombination: Poor

quality at the interface

between the Sb₂S₃ absorber

layer and the electron

transport layer (ETL) or hole

transport layer (HTL) can lead

to increased recombination.[1]

[3]

Sulfur Passivation: Treat the

Sb₂S₃ surface with a sulfur-

containing compound like

ammonium sulfide ((NH₄)₂S) or

potassium sulfide (K₂S) to fill

the sulfur vacancies. Annealing

in Sulfur Atmosphere:

Annealing the Sb₂S₃ film in a

sulfur-rich environment can

also reduce VS concentration.

[4] Interface Passivation: Apply

a thin passivation layer, such

as SbCl₃, at the interface to

reduce defect states.[5][6]

What is causing the low short-

circuit current density (Jsc) in

my device?

High Defect Density: A high

concentration of bulk and

surface defects can act as

traps for charge carriers,

reducing the collection

efficiency and thus the Jsc.

Poor Crystallinity/Morphology:

Non-uniform or poorly

crystallized Sb₂S₃ films can

lead to inefficient charge

transport.

Surface Passivation: Employ

surface treatments to

passivate defects that act as

carrier traps. Optimize

Deposition Parameters: Adjust

deposition conditions (e.g.,

temperature, precursor

concentration) to improve film

quality and grain size.[1][4]

My solar cell has a poor fill

factor (FF). What could be the

reason?

High Series Resistance (Rs):

This can be caused by poor

contacts or high bulk

resistance in the Sb₂S₃ layer.

High Shunt Resistance (Rsh):

Shunt pathways can be

created by pinholes or cracks

in the film, leading to current

leakage.[4] Interface Defects:

Defects at the heterointerface

Improve Film Compactness:

Optimize the deposition

process to create a dense and

uniform Sb₂S₃ film, minimizing

pinholes. Contact

Optimization: Ensure good

ohmic contacts are formed with

the front and back electrodes.

Interface Engineering: Use

passivation techniques to

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://dspace.lu.lv/server/api/core/bitstreams/75717e08-0978-4c1d-90ed-34cf5b1ae991/content
https://www.researchgate.net/figure/Defect-formation-energy-diagrams-of-Sb2S3-under-a-S-rich-and-b-S-poor-conditions-c_fig6_332220277
https://dspace.lu.lv/server/api/core/bitstreams/75717e08-0978-4c1d-90ed-34cf5b1ae991/content
https://d-nb.info/1230910824/34
https://www.researchgate.net/publication/351062371_Improving_the_performance_of_Sb2S3_thin-film_solar_cells_by_optimization_of_VTD_source-substrate_proximity
https://www.researchgate.net/publication/337112684_Solution_processed_Sb2S3_planar_thin_film_solar_cell_of_conversion_efficiency_69_at_open_circuit_voltage_07_V_achieved_via_surface_passivation_by_SbCl3_interface_layer
https://pubs.acs.org/doi/abs/10.1021/acsami.9b15148
https://dspace.lu.lv/server/api/core/bitstreams/75717e08-0978-4c1d-90ed-34cf5b1ae991/content
https://www.researchgate.net/publication/351062371_Improving_the_performance_of_Sb2S3_thin-film_solar_cells_by_optimization_of_VTD_source-substrate_proximity
https://www.researchgate.net/publication/351062371_Improving_the_performance_of_Sb2S3_thin-film_solar_cells_by_optimization_of_VTD_source-substrate_proximity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


can impede charge extraction,

leading to a lower FF.

improve the quality of the

interfaces.

How can I improve the overall

power conversion efficiency

(PCE) of my Sb₂S₃ solar cell?

The PCE is a product of Voc,

Jsc, and FF. Therefore, any of

the issues mentioned above

can lead to a low PCE.

A holistic approach is needed.

Focus on improving the

material quality of the Sb₂S₃

absorber layer through defect

passivation and optimizing the

device architecture to enhance

charge extraction and minimize

recombination. Combining

surface passivation with

optimized deposition

techniques often yields the

best results.

Frequently Asked Questions (FAQs)
Q1: What are the most common surface defects in Sb₂S₃ thin films?

A1: The most prevalent surface defects in Sb₂S₃ thin films include sulfur vacancies (VS),

antimony vacancies (VSb), and antisite defects where an antimony atom occupies a sulfur site

(SbS) or a sulfur atom occupies an antimony site (SSb).[2] Sulfur vacancies are often cited as a

primary performance-limiting defect.[1][2]

Q2: How does surface passivation improve the performance of Sb₂S₃ solar cells?

A2: Surface passivation techniques aim to reduce the density of electronic defect states on the

surface of the Sb₂S₃ film. By "healing" these defects, passivation treatments can decrease

charge carrier recombination, leading to an increase in the open-circuit voltage (Voc) and short-

circuit current density (Jsc), which in turn enhances the overall power conversion efficiency

(PCE).[5][6]

Q3: What is the role of SbCl₃ treatment in passivating Sb₂S₃?

A3: Antimony trichloride (SbCl₃) treatment is a post-deposition surface passivation method. It is

believed that the SbCl₃ interacts with the Sb₂S₃ surface, where the chlorine atoms can
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passivate sulfur vacancies and the antimony atoms can fill antimony vacancies, thereby

reducing defect states at the surface and improving the Voc and FF of the solar cell.[5][6]

Q4: Can I use other sulfide sources for passivation besides (NH₄)₂S?

A4: Yes, other sulfide sources can be used for passivation. For instance, potassium sulfide

(K₂S) and thioacetamide (TAA) in solution have been shown to be effective in providing a

source of sulfur to passivate sulfur vacancies on the Sb₂S₃ surface.

Q5: How does the morphology of the Sb₂S₃ film affect defect formation?

A5: The morphology, including grain size and film compactness, plays a crucial role. Larger,

more well-oriented grains can reduce the density of grain boundaries, which are often sites for

defect accumulation. A compact and pinhole-free film is essential to prevent shunt pathways

that can drastically lower the fill factor and overall efficiency.[4]

Quantitative Data on Passivated Sb₂S₃ Solar Cells
The following tables summarize the performance improvements observed in Sb₂S₃ solar cells

after the application of various passivation techniques.

Table 1: Performance of Sb₂S₃ Solar Cells with and without Passivation
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Passivation
Method

Voc (V)
Jsc
(mA/cm²)

FF (%) PCE (%) Reference

Without

Passivation

Control

Device
0.58 - - - [5][6]

Control

Device
- - - ~3.0 [4]

With

Passivation

SbCl₃

Treatment
0.72 - - 7.1 [5][6]

Potassium

Iodide Post-

Treatment

- - - 9.22 [7]

Hydrothermal

Sulfuration

with (NH₄)₂S

- - - 6.92

In-situ

Passivation

(ISP)

- - - 10.81 [8]

Table 2: Comparison of Different Passivation Strategies
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Passivation Strategy Key Improvement Resulting PCE (%)

SbCl₃ Post-Treatment
Significant increase in Voc and

FF.
7.1

Potassium Iodide Post-

Treatment

Passivation of deep-level

intrinsic defects.
9.22

Hydrothermal Sulfuration
Reduction of S vacancies and

improved crystallinity.
6.92

In-situ Passivation (ISP)
Passivation of deep-level

cation antisite defects.
10.81

Experimental Protocols
Here are detailed methodologies for key passivation experiments.

Protocol 1: SbCl₃ Surface Passivation
This protocol describes the post-treatment of an Sb₂S₃ film with an antimony trichloride

solution.

Materials:

Sb₂S₃ thin film on a substrate (e.g., FTO/CdS)

Antimony trichloride (SbCl₃)

Anhydrous isopropanol

Nitrogen (N₂) or argon (Ar) gas

Spinner

Hotplate

Procedure:
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Prepare a passivation solution by dissolving SbCl₃ in anhydrous isopropanol. A typical

concentration is 10 mg/mL.

Transfer the substrate with the prepared Sb₂S₃ film into a nitrogen-filled glovebox to

minimize exposure to moisture and oxygen.

Dispense a few drops of the SbCl₃ solution onto the surface of the Sb₂S₃ film.

Spin-coat the solution at 3000 rpm for 30 seconds.

After spin-coating, anneal the film on a hotplate at 250°C for 5 minutes in the glovebox.

Allow the film to cool down to room temperature before proceeding with the deposition of the

subsequent layers (e.g., hole transport layer and metal contact).

Protocol 2: Hydrothermal Sulfuration with Ammonium
Sulfide
This protocol details a hydrothermal treatment to passivate sulfur vacancies in the Sb₂S₃ film.

Materials:

Sb₂S₃ thin film on a substrate

Ammonium sulfide ((NH₄)₂S) solution (20 wt% in water)

Deionized (DI) water

Teflon-lined stainless-steel autoclave

Oven

Procedure:

Place the Sb₂S₃-coated substrate inside the Teflon liner of the autoclave.

Prepare the hydrothermal solution by adding a specific volume of (NH₄)₂S solution to DI

water. A typical concentration is 0.1 M.
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Pour the solution into the Teflon liner, ensuring the substrate is fully immersed.

Seal the autoclave and place it in an oven preheated to 120°C.

Maintain the hydrothermal treatment for 2 hours.

After the treatment, let the autoclave cool down to room temperature naturally.

Remove the substrate, rinse it thoroughly with DI water, and dry it with a stream of nitrogen

gas.

Visualizations

Substrate Preparation Sb2S3 Deposition Surface Passivation Device Fabrication

FTO/CdS Substrate Sb2S3 Film Deposition1. Deposition Passivation Treatment
(e.g., SbCl3 or (NH4)2S)

2. Passivation HTL Deposition3. HTL Metal Contact Deposition
4. Contact

Click to download full resolution via product page

Caption: Experimental workflow for fabricating a passivated Sb₂S₃ solar cell.
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Is the Sb2S3 film
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Improved Voc

Apply Sulfur Passivation
(e.g., (NH4)2S treatment or
annealing in S atmosphere)

Yes

No

Click to download full resolution via product page

Caption: Troubleshooting logic for addressing low open-circuit voltage (Voc).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7820761?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

